molecular formula C11H17Cl2N B1590231 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine CAS No. 79130-51-1

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine

Cat. No. B1590231
CAS RN: 79130-51-1
M. Wt: 234.16 g/mol
InChI Key: KJBOLGFVUPJVKR-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine is a chemical compound with the molecular formula C11H17Cl2N . It is also known as 3-chloro-N,N-dimethyl-1-phenylpropan-1-amine hydrochloride . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine consists of 11 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The molecular weight of the compound is 234.16 .


Physical And Chemical Properties Analysis

The compound has a melting point of 135-137 °C . The molecular weight of the compound is 234.16 .

Scientific Research Applications

GABAB Receptor Antagonists

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine is related to compounds that have been studied for their potential as GABAB receptor antagonists. Research conducted by Abbenante, Hughes, and Prager (1994) demonstrated that certain analogs of Baclofen, including 2-(4-chlorophenyl)-3-nitropropan-1-amine, can act as specific agonists of the GABA and GABAB receptors (Abbenante, Hughes, & Prager, 1994).

Nitrocyclopropane Synthesis

The compound has been used in the preparation of nitrocyclopropane. Faugeras, Luong, and Papadopoulo (1999) investigated this application, demonstrating that reacting 3-chloro-1-nitropropane with an amine in the presence of a polar, aprotic solvent can yield nitrocyclopropane (Faugeras, Luong, & Papadopoulo, 1999).

N,N-Dimethylation of Amines and Nitro Compounds

This chemical also plays a role in the N,N-dimethylation of amines and nitro compounds. Zhang, Zhang, Deng, and Shi (2015) found that TiO2 supported nano-Pd catalysts could be used for the N,N-dimethylation of various amines and nitro compounds under UV irradiation, including 4-chloro-N,N-dimethylaniline (Zhang, Zhang, Deng, & Shi, 2015).

Synthesis and Antimicrobial Studies

Tayade, Shekar, and Shekar (2012) synthesized derivatives of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine for their antimicrobial properties, highlighting its significance in pharmaceutical and medicinal chemistry (Tayade, Shekar, & Shekar, 2012).

Enzymatic N-Demethylation

Abdel-Monem (1975) studied the N-demethylation of derivatives of this compound, which was relevant to understanding the enzymatic processes in rodent liver homogenates (Abdel-Monem, 1975).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302 - H315 - H319 - H335 .

properties

IUPAC Name

3-chloro-N,N-dimethyl-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-13(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWZCUHMWDKUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine

Synthesis routes and methods I

Procedure details

A solution containing 442 g. of N,N-dimethyl 3-phenyl-3-hydroxypropylamine in 5 l. of chloroform was saturated with dry gaseous hydrogen chloride. 400 ml. of thionyl chloride were then added to the chloroform solution at a rate sufficient to maintain reflux. The solution was refluxed an additional 5 hours. Evaporation of the chloroform and other volatile constituents in vacuo yielded N,N-dimethyl 3-phenyl-3-chloropropylamine hydrochloride which was collected by filtration, and the filter cake washed twice with 1500 ml. portions of acetone. The washed crystals weighed about 500 g. and melted at 181°-183° C. with decomposition. An additional 30 g. of compound were obtained from the acetone wash by standard crystallization procedures. The structure of the above compound was verified by NMR and titration.
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Synthesis routes and methods II

Procedure details

(+-)3-dimethylamino-l-phenyl-1-propanol (10) (19 g) was dissolved in CH2Cl2 (200 ml). The solution was saturated with HCl (g). Thionyl chloride (17 ml) was added dropwise over 20 min. resulting in slight reflux. Subsequental reflux for 5 h resulted in the formation of a precipitate. Cooling and evaporation of the reaction mixture resulted in a yellowish crystalline mass, which was rinsed by several washings with acetone, resulting in colourless crystals of the title compound identified by 1H NMR.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NI Wenzel, N Chavain, Y Wang… - Journal of Medicinal …, 2010 - ACS Publications
The synthesis and biological evaluation of new organic and organometallic dual drugs designed as potential antimalarial agents are reported. A series of 4-aminoquinoline-based …
Number of citations: 79 pubs.acs.org

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